molecular formula C15H21NO2 B4944328 4-phenyl-N-propyloxane-4-carboxamide

4-phenyl-N-propyloxane-4-carboxamide

Cat. No.: B4944328
M. Wt: 247.33 g/mol
InChI Key: CYLQDKAHYYLKEA-UHFFFAOYSA-N
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Description

4-Phenyl-N-propyloxane-4-carboxamide is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and an N-propyl carboxamide moiety.

Properties

IUPAC Name

4-phenyl-N-propyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-10-16-14(17)15(8-11-18-12-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLQDKAHYYLKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-propyloxane-4-carboxamide typically involves the reaction of 4-phenyl-oxane with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the carboxamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-phenyl-N-propyloxane-4-carboxamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-propyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include substituted oxane derivatives, amine derivatives, and various oxidized forms of the compound.

Scientific Research Applications

4-phenyl-N-propyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-phenyl-N-propyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Unique Properties
4-Phenyl-N-propyloxane-4-carboxamide Oxane ring, phenyl group, N-propyl carboxamide ~265.3 (estimated) Moderate lipophilicity; potential for CNS targeting due to carboxamide moiety
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-4-phenyloxane-4-carboxamide Fluorophenyl, methoxypropyl substituent 375.4 Enhanced metabolic stability due to fluorine; higher receptor affinity
4-Phenyl-N-{[5-(Thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide Thiophene-pyridine hybrid substituent ~383.4 Improved π-π stacking interactions; potential kinase inhibition
N-[(4-Chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide Chlorophenyl, pyrimidine core 317.8 Antimicrobial and acetylcholinesterase (AChE) inhibition

Key Research Findings and Gaps

  • Contradictions: Fluorophenyl analogs show higher metabolic stability but may exhibit toxicity risks due to bioaccumulation, whereas non-halogenated variants like the propyl derivative could offer safer profiles .
  • Research Gaps : Direct pharmacological data for 4-phenyl-N-propyloxane-4-carboxamide are sparse. Future studies should prioritize in vitro assays for receptor binding and cytotoxicity .

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